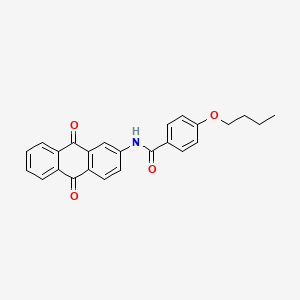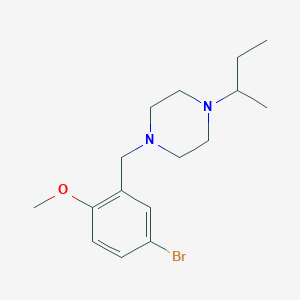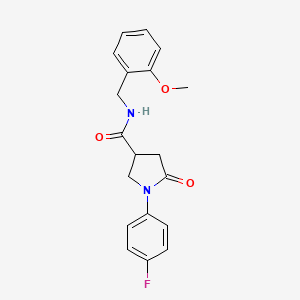
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. It blocks the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation and other forms of synaptic plasticity. N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been shown to be more potent and selective than other NMDA receptor antagonists such as MK-801 and APV.
Biochemical and Physiological Effects
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been shown to have several biochemical and physiological effects, including the inhibition of NMDA receptor-mediated synaptic currents, the suppression of long-term potentiation, and the impairment of spatial memory and learning in animal models. It has also been reported to have neuroprotective effects in ischemic and excitotoxic brain injury models.
実験室実験の利点と制限
The advantages of using N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline in lab experiments include its potency and selectivity as an NMDA receptor antagonist, its ability to block NMDA receptor-mediated currents in cultured neurons and brain slices, and its neuroprotective effects in various models of brain injury. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are several future directions for research on N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline, including the investigation of its effects on other glutamate receptors and ion channels, the development of more potent and selective NMDA receptor antagonists, and the exploration of its potential therapeutic applications in neurodegenerative and psychiatric disorders. Additionally, the use of N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline in combination with other drugs or therapies may enhance its neuroprotective and therapeutic effects.
合成法
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline can be synthesized by reacting 4-(octahydro-1(2H)-quinolinylmethyl)aniline with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the N-methylation of the amine group to yield N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline as a white crystalline solid. The purity and yield of N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to block NMDA receptor-mediated currents in cultured neurons and brain slices, indicating its potency and selectivity as an NMDA receptor antagonist. N,N-dimethyl-4-(octahydro-1(2H)-quinolinylmethyl)aniline has also been used to investigate the involvement of the NMDA receptor in synaptic plasticity, long-term potentiation, and memory formation.
特性
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-19(2)17-11-9-15(10-12-17)14-20-13-5-7-16-6-3-4-8-18(16)20/h9-12,16,18H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDXXVOTCVJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426660 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)
![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)

![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)